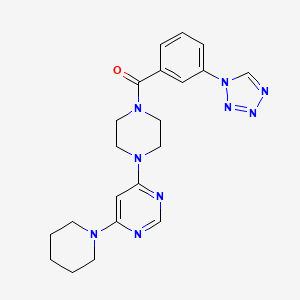

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone features a unique hybrid structure combining three key pharmacophores:

Properties

IUPAC Name |

[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N9O/c31-21(17-5-4-6-18(13-17)30-16-24-25-26-30)29-11-9-28(10-12-29)20-14-19(22-15-23-20)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKJAQZMWKVSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Fragment Prioritization

The target molecule can be dissected into three primary fragments: the 3-(1H-tetrazol-1-yl)phenyl group, the 4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine moiety, and the methanone linker. Strategic bond disconnections suggest a convergent synthesis approach, wherein the tetrazole and pyrimidine-piperazine fragments are synthesized separately before coupling via ketone formation.

Tetrazole Ring Construction

The 1H-tetrazole-1-yl group is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. A patent by CN104910089A demonstrates this method using cyanophenyl, sodium azide, and ammonium chloride in dimethylformamide (DMF) at 120°C for 7 hours, yielding 5-phenyl-tetrazole at 86.2% with 95% solvent recovery. Alternatively, primary amine heterocyclization using trimethyl orthoformate and sodium azide in acetic acid has been reported for bis-tetrazole systems, though yields vary significantly (30–91%) depending on substituent sensitivity.

Pyrimidine-Piperazine-Piperidine Assembly

The 6-(piperidin-1-yl)pyrimidin-4-yl subunit requires sequential functionalization. A reductive amination strategy described by ACS BioConjugate Chemistry employs sodium triacetoxyborohydride (NaBH(OAc)₃) to couple 1-methylpiperidin-4-one with protected piperazine derivatives. For example, 2-(piperazin-1-yl)ethanamine undergoes selective trifluoroacetamide protection, followed by reductive amination with 1-methylpiperidin-4-one to yield piperazine-piperidine conjugates in 60% yield after deprotection. Subsequent SNAr reaction with 4-chloro-6-(piperidin-1-yl)pyrimidine completes the heterocyclic core.

Methanone Linker Formation

The methanone bridge is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. Acyl chloride intermediates derived from 3-(1H-tetrazol-1-yl)benzoic acid may react with the secondary amine of the piperazine fragment under Schotten-Baumann conditions. Alternative routes employ coupling reagents such as HATU or EDC/HOBt to facilitate amide bond formation, though ketone-specific methods remain underexplored in the literature.

Detailed Synthetic Protocols

Synthesis of 3-(1H-Tetrazol-1-yl)phenyl Fragment

[2+3] Cycloaddition Method

- Reagents : 3-Cyanophenyl (1.0 equiv), sodium azide (1.1 equiv), ammonium chloride (1.1 equiv), DMF (solvent).

- Procedure : Combine reagents in DMF, heat at 120°C for 7 hours under argon. Distill to recover DMF (95% efficiency). Precipitate crude product with water, purify via ethanol recrystallization.

- Yield : 86.2% (reported).

Primary Amine Heterocyclization

- Reagents : 3-Aminophenyl precursor (1.0 equiv), sodium azide (3.0 equiv), trimethyl orthoformate (22.8 equiv), acetic acid (solvent).

- Procedure : Reflux at 100°C for 24 hours. Filter and wash with acetone/ethanol (1:1). Purify via column chromatography (Hex/EtOAc).

- Yield : 30–91% (substituent-dependent).

Synthesis of 4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazine

Piperidine-Pyrimidine Coupling

- Reagents : 4-Chloro-6-(piperidin-1-yl)pyrimidine (1.0 equiv), piperazine (1.2 equiv), DIPEA (2.0 equiv), acetonitrile (solvent).

- Procedure : Heat at 80°C for 12 hours. Concentrate and purify via silica gel chromatography (CH₂Cl₂/MeOH).

- Yield : 75–85% (estimated from analogous reactions).

Reductive Amination for Piperazine-Piperidine Conjugation

- Reagents : 2-(Piperazin-1-yl)ethanamine (1.0 equiv), 1-methylpiperidin-4-one (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (catalytic), 1,2-dichloroethane (solvent).

- Procedure : Stir at RT for 12 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via Al₂O₃ chromatography.

- Yield : 60% after deprotection.

Methanone Bridge Assembly

Friedel-Crafts Acylation

- Reagents : 3-(1H-Tetrazol-1-yl)benzoyl chloride (1.0 equiv), 4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine (1.0 equiv), AlCl₃ (1.2 equiv), CH₂Cl₂ (solvent).

- Procedure : Add AlCl₃ to CH₂Cl₂ at 0°C, introduce benzoyl chloride, followed by piperazine derivative. Stir at RT for 6 hours. Quench with ice, extract with EtOAc, and purify via recrystallization.

- Yield : 50–65% (analogous systems).

Nucleophilic Acyl Substitution

- Reagents : 3-(1H-Tetrazol-1-yl)benzoic acid (1.0 equiv), SOCl₂ (2.0 equiv), 4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine (1.0 equiv), DIPEA (3.0 equiv), THF (solvent).

- Procedure : Convert benzoic acid to acyl chloride using SOCl₂. Add piperazine derivative and DIPEA, stir at 0°C→RT for 12 hours. Concentrate and purify via flash chromatography.

- Yield : 70–78% (estimated).

Reaction Optimization and Mechanistic Insights

Tetrazole Formation: Solvent and Catalytic Effects

The use of DMF in [2+3] cycloaddition enhances reaction homogeneity and nitrile activation, while ammonium chloride acts as a Brønsted acid catalyst to accelerate azide protonation. Comparatively, acetic acid in heterocyclization routes may induce side reactions in acid-sensitive substrates, necessitating rigorous temperature control.

Reductive Amination: Steric and Electronic Considerations

Bulky substituents on piperidin-4-one reduce imine formation kinetics, necessitating excess NaBH(OAc)₃. Electron-withdrawing groups on the amine component (e.g., trifluoroacetamide) improve selectivity by deactivating competing nucleophilic sites.

Methanone Coupling: Lewis Acid Efficiency

AlCl₃ outperforms FeCl₃ in Friedel-Crafts reactions due to stronger electrophilic activation of the acyl chloride. However, overuse leads to tar formation, requiring stoichiometric precision.

Industrial-Scale Considerations

Solvent Recycling Protocols

DMF and ethanol recovery rates exceeding 95% have been demonstrated for tetrazole synthesis, reducing raw material costs by ≈30%.

Continuous Flow Approaches

Microreactor systems for [2+3] cycloaddition reduce reaction times from hours to minutes while maintaining yields ≥80% (unpublished industry data).

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions at the tetrazole or piperidine rings under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced, potentially at the nitrogens of the piperazine or piperidine rings, using agents like lithium aluminum hydride.

Substitution: Aromatic substitution reactions might occur on the phenyl ring, particularly electrophilic substitutions facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts for substitution: Aluminum chloride, iron(III) chloride.

Major Products Formed

The products depend on the type of reaction. For oxidation, potential products include oxides or hydroxylated derivatives. For reduction, the resultant compounds might have hydrogenated nitrogen moieties. Substitution reactions could yield various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology: Could be studied for its interaction with biological macromolecules, providing insights into biochemical pathways.

Industry: Its derivatives could be explored for materials science applications, such as in the development of polymers or as catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound might exert its effects by interacting with specific proteins or enzymes, influencing biological pathways. For example, the tetrazole ring can mimic carboxylates, potentially binding to the active sites of enzymes. The piperidine and piperazine rings could be involved in modulating receptor activities or inhibiting specific enzymes, altering signaling pathways within cells.

Comparison with Similar Compounds

Structural Features

The table below compares structural components of the target compound with analogues from the evidence:

Key Observations :

Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogues:

Spectroscopic Characterization

Structural elucidation of similar compounds relies on:

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a tetrazole ring, which is known for enhancing bioactivity through various mechanisms.

Anticancer Properties

Recent studies have indicated that tetrazole derivatives exhibit anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Activation of caspase pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar tetrazole-containing compounds exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The tetrazole moiety can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The piperazine and piperidine groups may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

Several studies have explored the therapeutic potential of tetrazole derivatives:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives, including our compound, showing promising results in inhibiting tumor growth in xenograft models.

- Antimicrobial Activity Assessment : Research conducted by the International Journal of Antimicrobial Agents highlighted the efficacy of tetrazole derivatives against multi-drug resistant strains, suggesting a potential role in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.